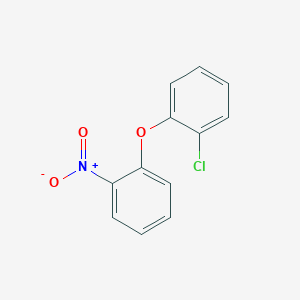
3,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde
Vue d'ensemble
Description
3,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde, also known as Isocyclocitral, is a chemical compound with the molecular formula C10H16O . It has an average mass of 152.233 Da and a monoisotopic mass of 152.120117 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Applications De Recherche Scientifique
Organocatalytic Synthesis and Stereochemical Applications
Organocatalytic Domino Reactions : The synthesis of substituted spirocyclohexane carbaldehydes involves an organocatalytic domino reaction between 2-arylideneindane-1,3-diones and glutaraldehyde, resulting in compounds with an all-carbon quaternary center. This reaction showcases high levels of stereoselectivity, significant for the synthesis of complex molecular structures (Anwar, Li, & Chen, 2014).
Enantioselective Organocatalysis : The enantioselective organocatalytic formal [3 + 3]-cycloaddition of α,β-unsaturated aldehydes illustrates the synthesis of chiral cyclohexene derivatives, contributing to the asymmetric synthesis of notable compounds like (−)-isopulegol hydrate and (−)-cubebaol. This method emphasizes the significance of enantioselectivity in organic synthesis (Hong, Wu, Tseng, & Liao, 2006).
Chemical Synthesis and Environmental Impact
Flavouring Group Evaluation : Examination of genotoxicity data on alpha, beta-unsaturated aldehydes, including 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde, indicates no genotoxic potential. This assessment is crucial for the safe use of such compounds in flavoring applications (EFSA Panel, 2011).
Gas-phase Ozonolysis of β-Ionone : Studies on the gas-phase ozonolysis of β-ionone, leading to products including 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde, help understand the environmental fate of such compounds. The formation of secondary organic aerosols from these reactions is vital for assessing their impact on air quality (Zhao & Zou, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3,4,6-trimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7-4-9(3)10(6-11)5-8(7)2/h6,9-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCRWNCKQBPGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(CC1C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















